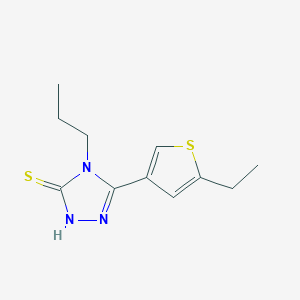
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (ETPT) is a thiol-containing heterocyclic compound that has been studied for its potential applications in a variety of scientific research fields. This compound is a member of the triazole family, which is a class of compounds that are known for their ability to form strong bonds with a variety of organic molecules. ETPT has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. Additionally, ETPT has been studied for its ability to act as a catalyst in various chemical reactions.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Activities : A study focused on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, highlighting their evaluation for antimicrobial activities. The compounds synthesized showed moderate to good antimicrobial activity, demonstrating the potential of 1,2,4-triazole derivatives in developing new antimicrobials (Bayrak et al., 2009).
Pharmacological Potential
- Cancer Cell Inhibition : Research on 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety revealed their cytotoxic effects against human melanoma, breast cancer, and pancreatic carcinoma cell lines in vitro. Some derivatives inhibited cancer cell migration and spheroid growth, suggesting a role in antimetastatic therapies (Šermukšnytė et al., 2022).
Material Science Applications
- Synthesis of Perfluoroalkylated Compounds : The synthesis of new perfluoroalkylated 1,3,4-oxadiazoles and 1,2,4-triazoles from 2-(perfluoroalkyl)ethane thiols was reported. These compounds could have applications in material science due to their unique structural properties and potential chemical stability (Akremi et al., 2011).
Anti-Inflammatory Properties
- Anti-inflammatory Activity : Compounds synthesized from 1,2,4-triazole derivatives were evaluated for their anti-inflammatory properties. This research demonstrates the potential of these compounds in the development of new anti-inflammatory drugs (Arustamyan et al., 2021).
properties
IUPAC Name |
3-(5-ethylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-3-5-14-10(12-13-11(14)15)8-6-9(4-2)16-7-8/h6-7H,3-5H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENQKNVVSREXLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CSC(=C2)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

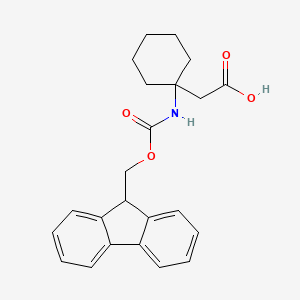
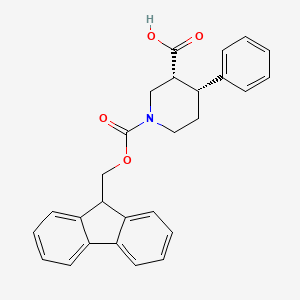

![2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1341367.png)
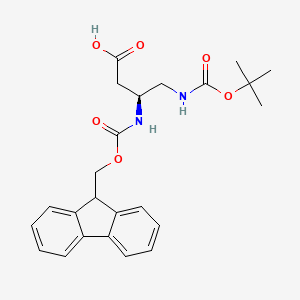
![Fmoc-N-[2-(tritylmercapto)ethyl]-glycine](/img/structure/B1341370.png)

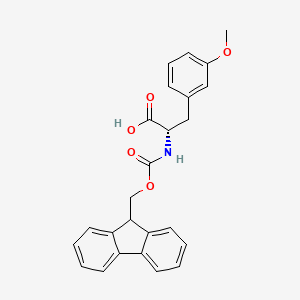
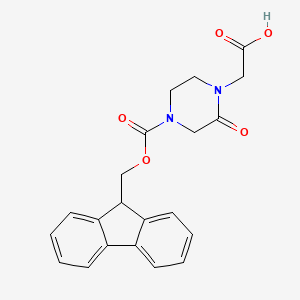
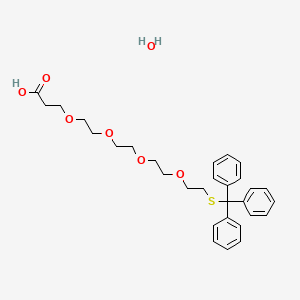
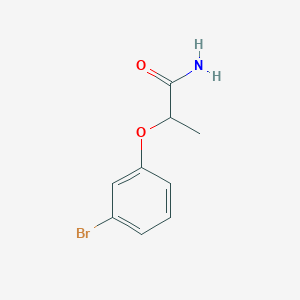
![4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide hydrochloride](/img/structure/B1341406.png)

![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)